Ethyl cinnamate-d7

Mass Spectrometry Quantitative Analysis Internal Standard

Ethyl cinnamate-d7 (CAS 1336882-58-6) is a stable isotope-labeled analog of ethyl cinnamate in which seven hydrogen atoms are replaced with deuterium. The compound has a molecular formula of C11H5D7O2 and a molecular weight of 183.26 g/mol, representing a mass shift of +7 Da relative to the unlabeled parent compound (ethyl cinnamate, CAS 4192-77-2, 176.21 g/mol).

Molecular Formula C11H12O2
Molecular Weight 183.25 g/mol
Cat. No. B12367085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl cinnamate-d7
Molecular FormulaC11H12O2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=CC=CC=C1
InChIInChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+/i3D,4D,5D,6D,7D,8D,9D
InChIKeyKBEBGUQPQBELIU-TULXXKHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Cinnamate-d7: Analytical Grade Deuterated Cinnamate Ester Standard for Quantitative MS and Metabolomics


Ethyl cinnamate-d7 (CAS 1336882-58-6) is a stable isotope-labeled analog of ethyl cinnamate in which seven hydrogen atoms are replaced with deuterium . The compound has a molecular formula of C11H5D7O2 and a molecular weight of 183.26 g/mol, representing a mass shift of +7 Da relative to the unlabeled parent compound (ethyl cinnamate, CAS 4192-77-2, 176.21 g/mol) . As a fully deuterated derivative at exchangeable and non-exchangeable aromatic and vinylic positions, ethyl cinnamate-d7 is designed as an internal standard for quantitative mass spectrometry and NMR-based analytical workflows [1].

Why Unlabeled Ethyl Cinnamate Cannot Substitute for Ethyl Cinnamate-d7 in Quantitative Analytical Workflows


In quantitative mass spectrometry and stable isotope dilution assays, the use of an unlabeled internal standard introduces systematic error due to signal overlap with the target analyte. Ethyl cinnamate (unlabeled) co-elutes with the endogenous or experimental analyte and shares identical m/z fragmentation patterns, precluding independent quantitation in complex matrices . Even among deuterated cinnamate esters, substitution without careful consideration of deuteration number and regiochemistry risks cross-talk from natural isotopic abundance signals and incomplete chromatographic resolution due to deuterium isotope effects . Ethyl cinnamate-d7, with seven deuterium atoms located at the aromatic ring (five deuterons) and vinylic positions (two deuterons) [1], provides a mass shift sufficient to avoid M+1/M+2 isotopic overlap while maintaining near-identical extraction efficiency and ionization response to the unlabeled target compound . The selection of d7 over lower deuteration variants (e.g., d4 or d5) is driven by the requirement for baseline mass separation from the native analyte and elimination of back-exchange in protic analytical environments [1].

Ethyl Cinnamate-d7 Quantifiable Differentiation Evidence: Analytical Performance and Comparator Benchmarks


Mass Shift Advantage: Ethyl Cinnamate-d7 Provides +7 Da Separation vs. Unlabeled Parent Compound

Ethyl cinnamate-d7 exhibits a molecular weight of 183.26 g/mol compared to 176.21 g/mol for unlabeled ethyl cinnamate, yielding a mass shift of +7 Da . This 7-Da increment is derived from deuteration at seven positions: five aromatic ring protons and two vinylic protons [1]. The +7 Da shift ensures that the internal standard signal is completely resolved from the M, M+1, and M+2 natural isotopic abundance peaks of the native analyte in low-resolution MS systems .

Mass Spectrometry Quantitative Analysis Internal Standard

Isotopic Purity Specifications: ≥95% to ≥98% Chemical Purity Across Commercial Sources

Commercially available ethyl cinnamate-d7 is supplied with minimum chemical purity ranging from 95% to ≥98% across validated vendors . This purity range meets or exceeds the requirements for quantitative analytical applications and is comparable to the purity specifications of other deuterated cinnamate esters (e.g., ethyl cinnamate-d5 at ≥98% ).

Quality Control Procurement Analytical Chemistry

Deuteration Number Differentiation: d7 vs. d4 and d5 Cinnamate Internal Standards

Ethyl cinnamate-d7 contains seven deuterium atoms (five on the aromatic ring and two on the vinylic positions), representing the highest deuteration count among commercially available ethyl cinnamate stable isotope standards [1]. Ethyl cinnamate-d4 contains four deuterium atoms ; ethyl cinnamate-d5 contains five deuterium atoms . Higher deuteration number correlates with increased mass separation from the native analyte and reduced susceptibility to deuterium/hydrogen back-exchange in protic solvents or during sample preparation .

Stable Isotope Labeling Internal Standard Selection Method Development

Regioselective Deuteration Pattern: Full Aromatic and Vinylic Coverage Differentiates d7 from Partially Labeled Analogs

The SMILES notation for ethyl cinnamate-d7 reveals deuteration at all five aromatic ring positions and both vinylic α- and β-positions: CCOC(/C([2H])=C([2H])/C1=C([2H])C([2H])=C([2H])C([2H])=C1[2H])=O [1]. In contrast, lower deuteration variants (d4 and d5) exhibit incomplete labeling patterns that may not cover all metabolically labile or structurally significant positions . The comprehensive aromatic deuteration in d7 minimizes hydrogen/deuterium scrambling during metabolic studies and ensures that the molecular ion and major fragment ions are fully mass-shifted in MS/MS workflows [2].

Isotope Labeling Metabolic Tracing Structural Elucidation

Ethyl Cinnamate-d7: Priority Procurement Scenarios for Quantitative Bioanalysis and Metabolomics


Quantitative LC-MS/MS Bioanalysis of Ethyl Cinnamate in Pharmacokinetic Studies

Ethyl cinnamate-d7 is used as a stable isotope-labeled internal standard for the absolute quantitation of ethyl cinnamate in plasma, tissue, and cellular matrices via LC-MS/MS. The +7 Da mass shift enables complete baseline separation of internal standard and analyte signals in multiple reaction monitoring (MRM) transitions, correcting for matrix effects, ionization suppression, and extraction recovery variability [1]. This application is critical for pharmacokinetic profiling of ethyl cinnamate, which exhibits vasorelaxant activity (IC50 of 0.30 mM against high K+-induced contraction and 0.38 mM against phenylephrine-induced contraction in rat aorta) and anti-angiogenic effects via VEGFR2 pathway attenuation .

Stable Isotope Dilution Assay for Cinnamate Pathway Metabolite Profiling in Plant Biology

Ethyl cinnamate-d7 serves as an internal standard in stable isotope dilution assays for comprehensive metabolic analysis of the cinnamate/monolignol pathway. This methodology has been established for characterizing phenylpropanoid biosynthesis in plant systems such as Carthamus tinctorius (safflower) seeds [1]. The deuterated internal standard corrects for analyte loss during multi-step extraction, derivatization, and chromatographic separation, enabling accurate quantitation of cinnamate esters and their metabolites at physiologically relevant concentrations. The seven-deuterium labeling ensures that the internal standard signal does not co-elute with endogenous cinnamate pathway intermediates .

NMR-Based Structural Elucidation and Purity Assessment Using Ethyl Cinnamate-d7

Ethyl cinnamate-d7 is employed as an internal standard for quantitative NMR (qNMR) spectroscopy due to its well-defined molecular structure, high deuteration level, and stable behavior under NMR acquisition conditions [1]. The compound's five aromatic deuterons and two vinylic deuterons provide distinct spectroscopic signatures that facilitate calibration and quantitation without interfering with analyte signals in the aromatic and olefinic regions. This application is particularly relevant for verifying the concentration and purity of cinnamate ester reference materials used in pharmaceutical impurity profiling and natural product standardization .

Metabolic Tracing in Deuteration-Based ADME and Drug-Drug Interaction Studies

In vitro metabolic stability assays and in vivo ADME studies employ ethyl cinnamate-d7 as a tracer to distinguish exogenously administered compound from endogenous cinnamate esters present in biological matrices [1]. The seven-deuterium label enables precise tracking of absorption, distribution, metabolism, and excretion (ADME) parameters without interference from background cinnamate signals arising from dietary sources, cosmetic exposure, or endogenous metabolism. This capability is essential for evaluating the potential of deuterated cinnamate analogs as pharmacokinetic probes or for assessing drug-drug interactions involving cinnamate-containing natural products and pharmaceuticals .

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